
(2,3-Difluoro-4-(4-methylpiperidin-1-yl)phenyl)boronic acid
Descripción general
Descripción
“(2,3-Difluoro-4-(4-methylpiperidin-1-yl)phenyl)boronic acid” is a type of boronic acid, which is a valuable building block in organic synthesis . It is used in various chemical reactions, including the Suzuki–Miyaura coupling .
Synthesis Analysis
The synthesis of this compound involves the protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2– homologation . The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .Molecular Structure Analysis
The molecular formula of “(2,3-Difluoro-4-(4-methylpiperidin-1-yl)phenyl)boronic acid” is C12H16BF2NO2 . The molecular weight is 255.07 .Chemical Reactions Analysis
This compound is involved in the Suzuki–Miyaura coupling , a type of carbon-carbon bond-forming reaction. It also participates in the formal anti-Markovnikov alkene hydromethylation , a valuable but previously unknown transformation.Aplicaciones Científicas De Investigación
Suzuki–Miyaura Cross-Coupling
Suzuki–Miyaura (SM) coupling: is a prominent application of boronic acids in organic chemistry. This reaction is used to form carbon-carbon bonds between various organic fragments, often leading to the synthesis of complex organic molecules . The mild and functional group tolerant conditions, along with the stability and environmental benignity of organoboron reagents like (2,3-Difluoro-4-(4-methylpiperidin-1-yl)phenyl)boronic acid, make it an ideal candidate for SM coupling .
Protodeboronation
Protodeboronation refers to the removal of the boron moiety from boronic esters. This process is crucial in reactions where the boron group is a temporary fixture used to direct or facilitate certain transformations. The subject compound can undergo protodeboronation, which is a key step in the formal anti-Markovnikov hydromethylation of alkenes .
Boron Neutron Capture Therapy (BNCT)
Boron compounds, including certain boronic acids, are used in BNCT, a binary cancer treatment method. The boron is introduced into cancer cells and then irradiated with neutrons, causing localized cell damage and cell death . The specific boronic acid could potentially be modified for use in BNCT due to its stability and reactivity .
Drug Transport Polymers
Arylboronic acids are known to be incorporated into polymers that can control drug delivery. These polymers respond to specific stimuli, such as pH changes, to release drugs at targeted sites within the body . The difluoro and piperidinyl groups of the compound may enhance its utility in such applications .
Synthesis of Borinic Acid Derivatives
Borinic acids are valuable intermediates in organic synthesis. The subject compound can be used to synthesize borinic acid derivatives, which have applications in creating new materials and chemicals with unique properties .
Organic Synthesis Building Blocks
Organoboron compounds are versatile building blocks in organic synthesis. They can be transformed into a wide range of functional groups, including alkenylations, alkynylations, and arylations. The compound , with its unique structural features, could be particularly useful in synthesizing novel organic molecules .
Direcciones Futuras
The future directions for the use of this compound could include further development of its synthesis process and exploration of its potential applications in organic synthesis . Additionally, more research could be conducted to better understand its mechanism of action and to determine its physical and chemical properties.
Propiedades
IUPAC Name |
[2,3-difluoro-4-(4-methylpiperidin-1-yl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BF2NO2/c1-8-4-6-16(7-5-8)10-3-2-9(13(17)18)11(14)12(10)15/h2-3,8,17-18H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEHDFUPGWWFGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)N2CCC(CC2)C)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Difluoro-4-(4-methylpiperidin-1-yl)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



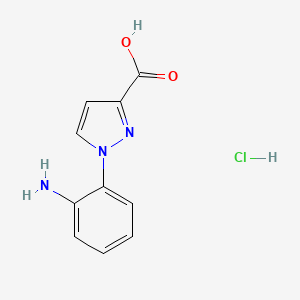

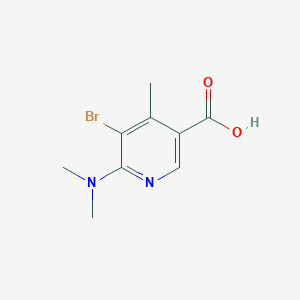

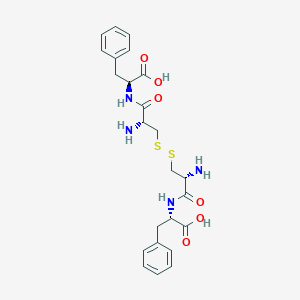
![4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-imine methanesulfonate](/img/structure/B1446032.png)
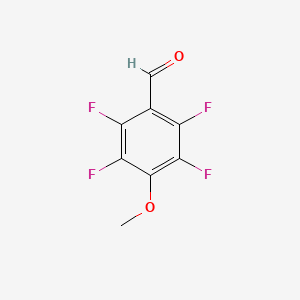
![Methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate](/img/structure/B1446036.png)


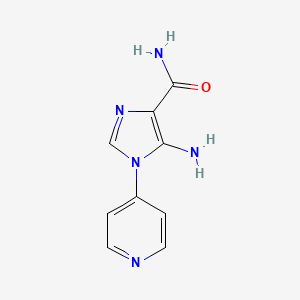
![{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}methanol](/img/structure/B1446045.png)
![[(Octahydro-2H-quinolizin-1-ylmethyl)thio]acetic acid hydrochloride](/img/structure/B1446047.png)
![1-{[(4,4-Dimethylcyclohexyl)methyl]sulfanyl}ethan-1-one](/img/structure/B1446048.png)